

# Cinatrin A: A Technical Guide to Its Physicochemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cinatrin A is a naturally occurring compound produced by the filamentous fungus Circinotrichum falcatisporum (strain RF-641). It belongs to a novel structural class of spiro-y-dilactones and has garnered significant interest in the scientific community due to its specific biological activity as an inhibitor of phospholipase A2 (PLA2).[1][2] This enzyme plays a critical role in the inflammatory cascade by catalyzing the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting PLA2, Cinatrin A presents a potential therapeutic avenue for managing inflammatory conditions.[2]

This technical guide provides a comprehensive overview of the known physicochemical properties of **Cinatrin A**, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

# **Physicochemical Properties of Cinatrin A**

The fundamental physicochemical properties of **Cinatrin A** are summarized below. These characteristics are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.



Property	Value	Reference
Molecular Formula	C18H26O8	[1][2]
Molecular Weight	370.39 g/mol	[1][2]
CAS Number	136266-33-6	[1][2]
IUPAC Name	(3R,5R)-8-dec-9-enyl-3,4- dihydroxy-2,6-dioxo-1,7- dioxaspiro[4.4]nonane-4- carboxylic acid	[1][2]
Appearance	Colorless Powder	[1][2]
Melting Point	170-172 °C	[1][2]
Solubility	Specific solubility data in various solvents is not widely published. Based on its structure, which contains both polar functional groups (multiple hydroxyls, carboxylic acid, lactones) and a long nonpolar aliphatic chain, it is expected to have limited solubility in water and nonpolar solvents like hexane, but moderate to good solubility in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate.	

# **Spectral Data for Structural Elucidation**

Detailed experimental spectral data (NMR, IR, MS) for **Cinatrin A** are not readily available in public databases. However, based on its known structure, the expected spectroscopic characteristics can be predicted. Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.



Spectroscopic Technique	Information Provided & Expected Characteristics for Cinatrin A
<sup>1</sup> H NMR	Provides information on the number, environment, and connectivity of hydrogen atoms. Expected signals would include: peaks in the alkene region (~5-6 ppm) for the terminal double bond, signals for protons adjacent to oxygen atoms (carbinol and ester protons), a complex multiplet pattern for the long aliphatic chain, and exchangeable protons for the hydroxyl and carboxylic acid groups.
<sup>13</sup> C NMR	Reveals the number of unique carbon atoms and their chemical environment. Expected signals would include: carbonyl carbons for the lactone and carboxylic acid groups (~170-180 ppm), sp² carbons of the double bond (~110-140 ppm), spiro carbon, carbons bonded to hydroxyl groups, and a series of peaks in the aliphatic region for the decenyl chain.
Mass Spectrometry (MS)	Determines the molecular weight and provides information on the molecular formula through high-resolution mass analysis. Fragmentation patterns can help confirm the structure. The molecular ion peak [M+H]+ or [M-H]- would be expected around m/z 371 or 369, respectively.
Infrared (IR) Spectroscopy	Identifies the presence of specific functional groups. Expected absorption bands would include: a broad O-H stretch for the hydroxyl and carboxylic acid groups (~3400-2500 cm <sup>-1</sup> ), C=O stretches for the ester (lactone) and carboxylic acid functionalities (~1700-1780 cm <sup>-1</sup> ), and a C=C stretch for the alkene group (~1640 cm <sup>-1</sup> ).



## **Experimental Protocols**

The following sections detail generalized, standard protocols for determining the key physicochemical properties of a natural product like **Cinatrin A**.

# Protocol 1: Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is indicative of a pure substance.

### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- · Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

### Procedure:

- Sample Preparation: Place a small amount of dry, crystalline **Cinatrin A** powder on a clean, dry surface. If necessary, finely crush the sample using a mortar and pestle.
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. Repeat until a packed column of 2-3 mm of sample is achieved.[3]
- Measurement:
  - Place the loaded capillary tube into the sample holder of the melting point apparatus.
  - Set the heating rate to a rapid setting (e.g., 10-15 °C/min) to get an approximate melting point.



- Allow the apparatus to cool below the approximate melting point.
- Prepare a new sample and heat at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.[4][5]
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[3][6]

# Protocol 2: Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent, a critical parameter for drug formulation and bioavailability studies.[7]

#### Apparatus:

- Analytical balance
- Vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- Calibrated pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Thermostatically controlled water bath or incubator (set to a specific temperature, e.g., 25 °C or 37 °C)

#### Procedure:

 Sample Preparation: Add an excess amount of Cinatrin A to a series of vials. The excess solid is necessary to ensure a saturated solution is formed at equilibrium.

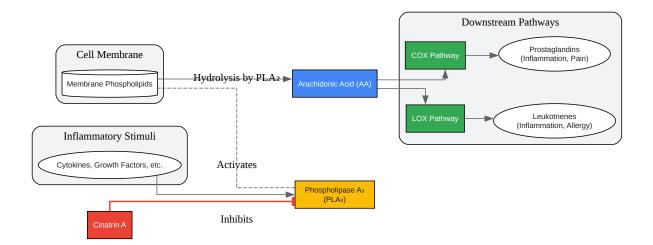


- Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to each vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[8][9]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To
  ensure complete separation of the solid from the solution, centrifuge the vials at high speed.
   [8]
- Quantification:
  - Carefully withdraw an aliquot of the clear supernatant.
  - Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
  - Analyze the concentration of Cinatrin A in the diluted sample using a validated analytical method like HPLC.
  - Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

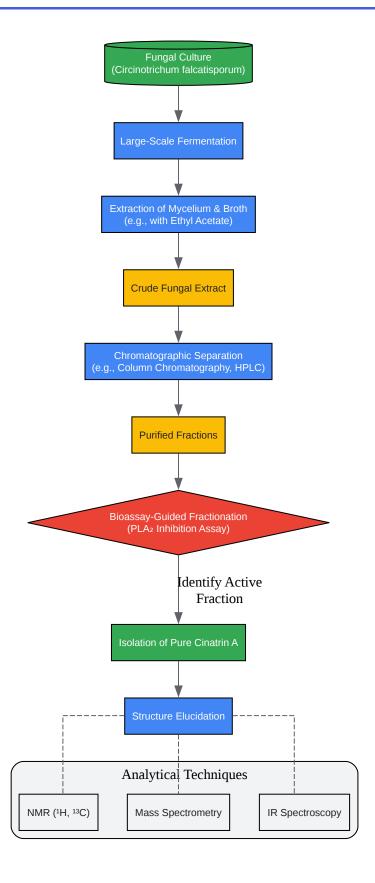
# **Biological Activity & Signaling Pathway**

The primary mechanism of action for **Cinatrin A** is the inhibition of Phospholipase A2 (PLA2). PLA2 enzymes are responsible for hydrolyzing the sn-2 position of membrane glycerophospholipids to produce arachidonic acid and lysophospholipids.[1] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate eicosanoids, which are potent mediators of inflammation. By blocking PLA2, **Cinatrin A** effectively halts the production of these downstream inflammatory molecules.









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